molecular formula C19H15FN4O2S B12185806 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12185806
M. Wt: 382.4 g/mol
InChI Key: WLRKZZDFUNDUHE-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be introduced by reacting the benzimidazole derivative with a thioamide in the presence of a suitable catalyst.

    Substitution Reactions:

    Final Coupling: The final coupling step involves the reaction of the substituted benzimidazole-thiazole intermediate with a carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    Pathways: Interference with cellular pathways to induce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

    Thiazole Derivatives: Compounds with thiazole rings and varying functional groups.

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of benzimidazole and thiazole rings, along with the fluoro and methoxy substituents. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H15FN4O2S/c1-10-16(17(25)24-19-22-12-7-3-4-8-13(12)23-19)27-18(21-10)15-11(20)6-5-9-14(15)26-2/h3-9H,1-2H3,(H2,22,23,24,25)

InChI Key

WLRKZZDFUNDUHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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